molecular formula C5H9ClN2O2 B2934067 4-Aminopiperidine-2,6-dione hydrochloride CAS No. 1957235-82-3

4-Aminopiperidine-2,6-dione hydrochloride

Cat. No.: B2934067
CAS No.: 1957235-82-3
M. Wt: 164.59
InChI Key: VNMYRXMKNMXTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminopiperidine-2,6-dione hydrochloride is a chemical compound with the CAS Number: 1957235-82-3 . It has a molecular weight of 164.59 and its IUPAC name is this compound . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8N2O2.ClH/c6-3-1-4(8)7-5(9)2-3;/h3H,1-2,6H2,(H,7,8,9);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing off with soap and plenty of water in case of skin contact .

Mechanism of Action

Target of Action

4-Aminopiperidine-2,6-dione hydrochloride is a key intermediate in the synthesis of immunomodulatory drugs (IMiDs), such as lenalidomide . These drugs primarily target the protein Cereblon (CRBN) , which is part of the E3 ubiquitin ligase complex involved in protein degradation .

Mode of Action

Imids, which are synthesized using this compound, are known to inhibit the production of tumor necrosis factor, interleukin 6, and immunoglobulin g, and vegf . They also co-stimulate T cells and NK cells and increase interferon gamma and interleukin 2 production .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in immune response modulation and inflammation. By inhibiting key cytokines and stimulating immune cells, the compound can influence various pathways, leading to anti-inflammatory and anti-angiogenic effects .

Pharmacokinetics

It’s known that the compound is used in the synthesis of drugs like lenalidomide , which have been designed to overcome issues such as poor solubility in water and poor absorption from the intestines, common problems with thalidomide .

Result of Action

The molecular and cellular effects of this compound are primarily seen in its role as an intermediate in the synthesis of IMiDs. These drugs have potent immunomodulatory effects, leading to changes in immune cell activity and cytokine production . This can result in anti-inflammatory and anti-angiogenic effects, which are beneficial in the treatment of conditions like multiple myeloma .

Action Environment

The action of this compound, like many other compounds, can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the efficacy of the drugs synthesized using this compound can be affected by factors such as the patient’s overall health, the presence of other medications, and individual genetic variations.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Aminopiperidine-2,6-dione hydrochloride are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of lenalidomide, a drug used in the treatment of multiple myeloma

Molecular Mechanism

It is known to be involved in the synthesis of lenalidomide, which has anti-angiogenic and anti-inflammatory properties

Metabolic Pathways

It is known that this compound is used in the synthesis of lenalidomide, which is metabolized by cytochrome P450s

Properties

IUPAC Name

4-aminopiperidine-2,6-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c6-3-1-4(8)7-5(9)2-3;/h3H,1-2,6H2,(H,7,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMYRXMKNMXTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1957235-82-3
Record name 4-aminopiperidine-2,6-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.